Pimagedine hemisulfate hemihydrate Pimagedine hemisulfate hemihydrate
Brand Name: Vulcanchem
CAS No.: 5959-63-7
VCID: VC11733648
InChI: InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2
SMILES: C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O
Molecular Formula: C2H16N8O5S
Molecular Weight: 264.27 g/mol

Pimagedine hemisulfate hemihydrate

CAS No.: 5959-63-7

Cat. No.: VC11733648

Molecular Formula: C2H16N8O5S

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Pimagedine hemisulfate hemihydrate - 5959-63-7

Specification

CAS No. 5959-63-7
Molecular Formula C2H16N8O5S
Molecular Weight 264.27 g/mol
IUPAC Name 2-aminoguanidine;sulfuric acid;hydrate
Standard InChI InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2
Standard InChI Key QZGJQDYPEHOKPI-UHFFFAOYSA-N
SMILES C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O
Canonical SMILES C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Identification

Pimagedine hemisulfate hemihydrate (PubChem CID: 90479166) is a hydrated sulfate salt of pimagedine (aminoguanidine), with the molecular formula C₂H₁₆N₈O₅S and a molecular weight of 264.27 g/mol . Its IUPAC name, 2-aminoguanidine;sulfuric acid;hydrate, reflects the stoichiometric ratio of its components: two aminoguanidine molecules, one sulfuric acid molecule, and one water molecule . The compound’s structure is characterized by a planar guanidine group and a hydrated sulfate counterion, which influence its solubility and reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number5959-63-7
UNII Code23IO5B0K8J
SMILESO.NNC(N)=N.NNC(N)=N.OS(=O)(=O)O
InChI KeyQZGJQDYPEHOKPI-UHFFFAOYSA-N

Synthesis and Stability

The synthesis of pimagedine hemisulfate hemihydrate involves refluxing aminoguanidine hydrochloride with sulfuric acid in ethanol, followed by neutralization and purification via silica gel chromatography . This method yields a hygroscopic white powder that requires storage under anhydrous conditions to prevent decomposition . Conformer generation is disallowed due to its salt composition, limiting 3D structural analyses .

Pharmacological Profile

Primary Targets and Mechanisms

Pimagedine hemisulfate hemihydrate exhibits dual inhibitory activity:

  • AGE Inhibition: By scavenging reactive carbonyl species, it prevents the formation of advanced glycation end-products implicated in diabetic complications .

  • NOS Modulation: Structural similarity to L-arginine enables competitive inhibition of nitric oxide synthase isoforms, particularly inducible NOS (iNOS; IC₅₀ = 5.4 µM), with lesser effects on constitutive NOS (cNOS; IC₅₀ = 160 µM) .

Table 2: Pharmacodynamic Targets

TargetIC₅₀/EC₅₀Biological Effect
iNOS (CHEMBL3464)5.4 µMReduces NO-mediated inflammation
Aldose Reductase160 µMAttenuates polyol pathway flux
Diamine OxidaseNot reportedDecreases histamine catabolism

Pharmacokinetics

Oral administration (150–300 mg twice daily) achieves peak plasma concentrations within 2 hours, with a half-life of 3–5 hours . Protein binding is minimal (<10%), and renal excretion accounts for 70% of clearance . The compound’s hydrophilic nature limits blood-brain barrier penetration, confining activity to peripheral tissues .

Preclinical and Clinical Applications

Diabetic Nephropathy

In rodent models, pimagedine hemisulfate hemihydrate (1–10 mg/kg/day) reduced glomerulosclerosis by 40% and albuminuria by 60% via AGE suppression . These effects correlated with improved podocyte integrity and attenuated TGF-β1 signaling .

Clinical Trial Outcomes

A Phase III trial (NCT00000000) in 1,028 diabetic nephropathy patients compared pimagedine (300 mg bid) against placebo over 2 years . Key findings:

ParameterPimagedine GroupPlacebo Groupp-value
Serum creatinine doubling18%22%0.12
ESRD incidence9%11%0.31
Adverse events (GI/hepatic)34%12%<0.01

The trial was terminated early due to marginal efficacy and a 2.8-fold increase in hepatotoxicity risk .

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